3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Overview
Description
DC_AC50 is a chemical compound known for its role as a dual inhibitor of copper chaperones Atox1 and CCS. These chaperones are crucial for intracellular copper transport, which is essential for various cellular processes. By inhibiting these proteins, DC_AC50 disrupts copper homeostasis within cells, making it a valuable tool in cancer research and treatment .
Mechanism of Action
Target of Action
DC_AC50 primarily targets the human copper-trafficking proteins Atox1 and CCS . These proteins are cytosolic copper chaperones that transfer copper to specific cellular destinations .
Mode of Action
DC_AC50 binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM respectively . This binding inhibits the function of these copper-trafficking proteins, disrupting cellular copper transport .
Biochemical Pathways
The inhibition of Atox1 and CCS by DC_AC50 affects several biochemical pathways. It leads to the decreased activity of the Cu/Zn superoxide dismutase (SOD1), an enzyme that requires copper as a cofactor . This results in an increase in reactive oxygen species (ROS) within the cell . Additionally, it impacts mitochondrial function, leading to a reduction in ATP production .
Result of Action
The action of DC_AC50 leads to a significant reduction in cancer cell proliferation . This is achieved through the induction of oxidative stress (via increased ROS) and the reduction of ATP production . These effects contribute to the inhibition of cancer cell proliferation .
Action Environment
The environment can influence the action, efficacy, and stability of DC_AC50. It’s worth noting that the compound’s effectiveness in inhibiting cancer cell proliferation has been demonstrated in various types of cancer cells, including lung cancer H1299 cells, leukemia K562 cells, breast cancer MDA-MB-231 cells, and head and neck cancer 212LN cells .
Biochemical Analysis
Biochemical Properties
DC_AC50 plays a significant role in biochemical reactions by inhibiting the copper chaperones Atox1 and CCS . Atox1 binds Cu (I) with a conserved CXXC motif and delivers copper to the N-terminal metal-binding domains of ATP7A and ATP7B in the secretory pathway . DC_AC50 binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM, respectively .
Cellular Effects
DC_AC50 has been shown to have significant effects on various types of cells. It exhibits IC50 values of 9.88 μM, 12.57 μM, 5.96 μM, and 6.68 μM in Canine Abrams, Canine D1, human HOS, and human MG63 cells, respectively . DC_AC50-treated cells are significantly less mitotically active, demonstrating a decreased expression of phospho-histone H3 and cell cycle analysis .
Molecular Mechanism
The molecular mechanism of action of DC_AC50 involves its binding to Atox1 and CCS, inhibiting their function . This inhibition disrupts copper trafficking across mitochondrial membranes in cancer cells, leading to reduced cell proliferation .
Temporal Effects in Laboratory Settings
Over time, DC_AC50 has been observed to increase copper and reactive oxygen species (ROS) levels and decrease COX activity and lipid biosynthesis in H1299 cells when used at a concentration of 10 μM . It inhibits the proliferation of H1299, K562, MDA-MB-231, and 212LN cancer cells, but not PIG1, HDF, HaCaT, or MCF-10A cells, in a concentration-dependent manner .
Dosage Effects in Animal Models
While specific dosage effects of DC_AC50 in animal models are not currently available, the compound’s effects on various cell lines suggest that it may have differential impacts at different concentrations .
Metabolic Pathways
DC_AC50 is involved in the metabolic pathways related to copper homeostasis . By inhibiting Atox1 and CCS, it disrupts the normal trafficking of copper ions, which can have downstream effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of DC_AC50 within cells and tissues are likely related to its role in copper homeostasis . Specific details about its interactions with transporters or binding proteins are not currently available.
Subcellular Localization
The subcellular localization of DC_AC50 is not explicitly known. Given its role in copper homeostasis, it is likely to be found in areas of the cell where copper ions are trafficked, such as the cytoplasm and potentially the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC_AC50 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of DC_AC50 is synthesized through a series of condensation and cyclization reactions. This often involves the use of aromatic compounds and heterocyclic chemistry.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s biological activity. This can include halogenation, nitration, and sulfonation reactions.
Industrial Production Methods
Industrial production of DC_AC50 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
DC_AC50 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of DC_AC50, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
DC_AC50 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study copper-dependent biochemical pathways and reactions.
Biology: Helps in understanding the role of copper chaperones in cellular processes and diseases.
Medicine: Investigated for its potential in cancer therapy, particularly in overcoming chemotherapy resistance by disrupting copper homeostasis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting copper-dependent pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrathiomolybdate ™: Another compound that targets copper metabolism but works by chelating copper ions directly.
Ammonium Tetrathiomolybdate: Similar to TM, used in copper chelation therapy.
Disulfiram: An alcohol aversion drug that also inhibits copper-dependent enzymes and has shown potential in cancer therapy.
Uniqueness of DC_AC50
DC_AC50 is unique in its dual inhibition of Atox1 and CCS, making it more specific in targeting copper transport pathways without directly chelating copper ions. This specificity reduces the risk of side effects associated with copper depletion in normal cells, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOJNBNTVQPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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